LY 183648
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Overview
Description
Preparation Methods
The synthesis of LY-183648 involves the reaction of 4-chlorobenzyl chloride with imidazole to form 4-chlorobenzyl imidazole. This intermediate is then reacted with 4-chlorobenzyl chloride and pyrimidine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
LY-183648 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
LY-183648 has been extensively studied for its antiestrogenic properties. It has shown potential in inhibiting the metastasis of certain cancers, making it a valuable compound in cancer research. Additionally, its antiestrogenic activity makes it a candidate for studying hormone-related disorders and developing treatments for conditions like breast cancer .
Mechanism of Action
The mechanism of action of LY-183648 involves its interaction with estrogen receptors. By binding to these receptors, it inhibits the effects of estrogen, thereby reducing the growth and spread of estrogen-dependent cancer cells. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to the inhibition of estrogen signaling.
Comparison with Similar Compounds
LY-183648 can be compared with other antiestrogenic compounds such as tamoxifen and raloxifene. While tamoxifen is widely used in the treatment of breast cancer, LY-183648 has shown a higher potency in inhibiting metastasis in certain cancer models. Raloxifene, on the other hand, is used for preventing osteoporosis and also has antiestrogenic properties. The uniqueness of LY-183648 lies in its specific structure, which allows for a more targeted inhibition of estrogen receptors .
Similar Compounds
Tamoxifen: Used in breast cancer treatment.
Raloxifene: Used for preventing osteoporosis and has antiestrogenic properties.
Fulvestrant: Another antiestrogenic compound used in cancer treatment.
Properties
CAS No. |
102993-90-8 |
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Molecular Formula |
C20H14Cl2N4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-[bis(4-chlorophenyl)-imidazol-1-ylmethyl]pyrimidine |
InChI |
InChI=1S/C20H14Cl2N4/c21-18-5-1-15(2-6-18)20(26-10-9-23-14-26,17-11-24-13-25-12-17)16-3-7-19(22)8-4-16/h1-14H |
InChI Key |
PWNCFCILBAAISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 183648; LY183648; LY-183648. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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